molecular formula C12H8N2O6 B8530670 4-(2,4-Dinitrophenoxy)phenol CAS No. 71078-45-0

4-(2,4-Dinitrophenoxy)phenol

Cat. No.: B8530670
CAS No.: 71078-45-0
M. Wt: 276.20 g/mol
InChI Key: JKVHAGHCDVFZMH-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenoxy)phenol is a chemical compound of interest in scientific research. The core applications and specific research value for this compound are not fully detailed in available public sources and require verification from specialized chemical databases or literature. Researchers are advised to consult the product's Certificate of Analysis (CoA) for detailed specifications on purity, stability, and handling. As with many specialized reagents, this product is designated For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or personal purposes. Handling and Safety: Appropriate safety protocols should be followed. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71078-45-0

Molecular Formula

C12H8N2O6

Molecular Weight

276.20 g/mol

IUPAC Name

4-(2,4-dinitrophenoxy)phenol

InChI

InChI=1S/C12H8N2O6/c15-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)14(18)19/h1-7,15H

InChI Key

JKVHAGHCDVFZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 2,4 Dinitrophenoxy Phenol

Established Synthetic Routes to 4-(2,4-Dinitrophenoxy)phenol

The formation of this compound relies on the reaction between an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670) or 1-fluoro-2,4-dinitrobenzene, and a phenolic precursor, hydroquinone (B1673460). The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring facilitates the nucleophilic attack by the phenoxide ion.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is the most common and direct method for synthesizing this compound. In this reaction, the lone pair of electrons on the oxygen atom of a phenoxide ion attacks the carbon atom bearing the halogen on the dinitrophenyl ring, leading to the displacement of the halide ion. msu.edu

A typical procedure involves the reaction of 1-chloro-2,4-dinitrobenzene with hydroquinone in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, is crucial for deprotonating the hydroquinone to form the more nucleophilic phenoxide ion. nih.govwikipedia.org The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SNAr mechanism.

The reactivity of the starting aryl halide plays a significant role in the reaction rate. 1-Fluoro-2,4-dinitrobenzene is often more reactive than its chloro-substituted counterpart due to the higher electronegativity of fluorine, which enhances the electrophilicity of the reaction site. youtube.com

Etherification Reactions Involving Phenolic Precursors

The Williamson ether synthesis is a classical and widely applicable method for preparing ethers, and it can be adapted for the synthesis of this compound. wikipedia.orgmasterorganicchemistry.combyjus.com This method is conceptually similar to the SNAr approach, where a phenoxide ion acts as the nucleophile. vaia.com

In a typical Williamson synthesis, hydroquinone is first treated with a strong base like sodium hydride (NaH) to generate the corresponding phenoxide. This is then reacted with 1-chloro-2,4-dinitrobenzene. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred to enhance the reaction rate. masterorganicchemistry.com

Another relevant etherification method is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. google.comresearchgate.net For the synthesis of this compound, hydroquinone would be reacted with 1-chloro-2,4-dinitrobenzene in the presence of a copper catalyst, such as copper(I) oxide or copper(I) iodide, and a base. nih.govgoogle.com

Alternative Synthetic Pathways

While less common, other synthetic strategies can be envisioned for the preparation of this compound. One potential route involves the nitration of a pre-formed diaryl ether, such as 4-phenoxyphenol. However, this approach can be challenging due to the potential for multiple nitration products and the harsh reaction conditions required, which could lead to degradation of the starting material. thieme-connect.de

Optimization of Synthetic Yields and Reaction Conditions

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Careful selection of solvents and catalysts can significantly impact the yield and purity of the final product.

Solvent Effects on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of diaryl ethers. For nucleophilic aromatic substitution and Williamson ether synthesis, polar aprotic solvents are generally favored. These solvents can solvate the cation of the base while leaving the anion (the phenoxide) relatively free and highly nucleophilic.

SolventDielectric Constant (ε)General Effect on SNAr Reactions
Dimethylformamide (DMF)37High
Dimethyl sulfoxide (DMSO)47High
Acetonitrile (B52724)36Moderate to High
Acetone21Moderate
Tetrahydrofuran (THF)7.5Low to Moderate

Table 1: Common Solvents and Their General Effect on SNAr Reaction Efficiency. The use of polar aprotic solvents like DMF and DMSO generally leads to higher reaction rates and yields in the synthesis of this compound.

Catalyst Selection and Optimization in Synthesis

In Ullmann-type reactions, the catalyst is of paramount importance. Copper-based catalysts are traditionally used, and the choice of the copper source and any additional ligands can influence the reaction's success.

Catalyst SystemTypical Reaction Temperature (°C)General Observations
Copper powder>200Traditional method, often requires harsh conditions.
Copper(I) oxide (Cu₂O)100-150Milder conditions compared to copper powder.
Copper(I) iodide (CuI)90-140Often used with a ligand to improve solubility and activity.
CuI / Ligand (e.g., N,N-dimethylglycine)90Allows for lower reaction temperatures.

Table 2: Catalyst Systems for Ullmann Ether Synthesis. Modern Ullmann-type reactions often employ copper(I) salts in combination with ligands to facilitate the catalytic cycle at lower temperatures, leading to higher yields and better functional group tolerance. organic-chemistry.org For the synthesis of this compound, a system of CuI with a suitable ligand in a solvent like DMF or pyridine (B92270) could be optimal. nih.gov

Temperature and Pressure Parameters in Reaction Control

The synthesis of diaryl ethers, such as those related to this compound, often involves nucleophilic aromatic substitution reactions where precise control of temperature and pressure is critical for optimizing yield and minimizing side products. For instance, in the preparation of 4,4'-dinitrodiphenyl ether, the reaction of p-chloronitrobenzene with the sodium salt of p-nitrophenol is conducted at temperatures ranging from 155 to 170 °C. google.com This temperature is maintained below the reflux temperature of the reaction mixture (approximately 190 °C or higher) to ensure controlled reaction kinetics. The reaction is typically carried out at atmospheric pressure for a duration of 1 to 6 hours. google.com In some variations, the process is conducted under reduced pressure (e.g., 150 to 400 mm Hg) to facilitate the removal of water and drive the reaction to completion. google.com

In a specific example, the reaction mixture is heated to distill off water, with the pot temperature reaching 152 °C and the vapor temperature at 107 °C under vacuum. google.com After the addition of molten p-chloronitrobenzene, the temperature is raised to 165-172 °C and held for 4.5 hours. google.com Another protocol involves maintaining the mixture at reflux at a pressure of 330 mm Hg for 3 hours. google.com

The synthesis of O-(2,4-dinitrophenyl)hydroxylamine, a related compound, involves a nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with N-hydroxyphthalimide at room temperature, followed by hydrazinolysis at 0 °C. thieme-connect.com Similarly, the synthesis of 4-(1,2,2-triphenylvinyl)phenyl 2,4-dinitrobenzenesulfonate (B1228243) involves stirring the reaction mixture at room temperature for 14 hours. rsc.org

These examples highlight the importance of temperature and pressure in controlling reaction rates, selectivity, and the removal of byproducts in the synthesis of dinitrophenyl ether derivatives.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogs is an area of growing interest, aiming to reduce the environmental impact of chemical processes.

Solvent-Free Synthesis Approaches

Solvent-free, or neat, reaction conditions represent a key aspect of green chemistry by eliminating the use of often hazardous and volatile organic solvents. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in the provided search results, related multicomponent reactions (MCRs) highlight the feasibility of such approaches. For instance, the synthesis of certain biologically active pyrazole (B372694) derivatives, which incorporate a 2,4-dinitrophenyl moiety, has been achieved under neat reaction conditions, offering good to excellent yields in a shorter time frame. frontiersin.orgnih.gov These examples suggest that similar solvent-free strategies could potentially be developed for the synthesis of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.id Reactions with high atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) are often cited as excellent examples of atom-economical processes because they combine multiple starting materials into a single product in one step, thereby minimizing the formation of byproducts. frontiersin.orgnih.govpreprints.org Although the direct synthesis of this compound via an MCR is not explicitly described, the synthesis of various heterocyclic compounds containing the 2,4-dinitrophenyl group through MCRs demonstrates the potential for high atom economy in related syntheses. frontiersin.orgnih.gov

However, some traditional synthetic routes may have poor atom economy. For example, in certain radical cyclization reactions involving O-2,4-dinitrophenyloximes, the 2,4-dinitrophenyl group is not considered a good leaving group in terms of atom economy. arkat-usa.org This highlights the need for developing alternative synthetic pathways that maximize the incorporation of reactant atoms into the final product.

Use of Renewable Reagents and Sustainable Catalysts

The use of renewable resources and catalytic processes are central tenets of green chemistry. um-palembang.ac.id While the direct synthesis of this compound from renewable feedstocks is not detailed in the provided results, the broader field of chemical synthesis is moving towards the use of biocatalysts and greener catalytic systems.

For example, the biotransformation of a related compound, 4-[(2′,4′-dinitrophenyl)amino]-phenol (DPAP), using the enzyme tyrosinase from Bombyx mori (BmTYR) has been reported. tandfonline.com This enzymatic hydroxylation occurs under mild conditions (50 °C) and demonstrates the potential of using biocatalysts for the functionalization of dinitrophenyl compounds. tandfonline.com

Chemical Derivatization and Functionalization of this compound

The chemical modification of this compound, particularly at its phenolic hydroxyl group, allows for the synthesis of a wide range of derivatives with tailored properties for various applications.

Modification of Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical modification. One common reaction is esterification. For instance, 2,4-dinitrophenoxyacetic acid can be synthesized by reacting 2,4-dinitrophenol (B41442) with chloroacetic acid in the presence of sodium hydroxide. iosrjournals.org This introduces an acetic acid moiety through the phenolic oxygen.

Another important derivatization is the formation of ethers. The synthesis of bis(2,4-dinitrophenoxy)diethoxysilane involves the reaction of diethoxydichlorosilane (B1585041) with 2,4-dinitrophenol. researchgate.net

The phenolic hydroxyl group can also be targeted for the introduction of various functional groups to enhance analytical detection. Derivatization reagents such as dansyl chloride and N-methyl-nicotinic acid N-hydroxysuccinimide ester are commonly used for this purpose. researchgate.net Specifically for phenols, reagents like 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) can be used to introduce a tag that facilitates detection by mass spectrometry. nih.gov

Furthermore, the phenolic hydroxyl group can participate in acyl transfer reactions. Studies on 2,4-dinitrophenyl 5-substituted-2-furoates show that the 2,4-dinitrophenoxy group acts as a leaving group in reactions with phenoxides, leading to the formation of new esters. mdpi.com

The reactivity of the phenolic hydroxyl group is influenced by its pKa. In amine exchange reactions with O-(2,4-dinitrophenyl)hydroxylamine, the reaction is sensitive to the electronic properties of the phenol. thieme-connect.com

These examples demonstrate the versatility of the phenolic hydroxyl group in this compound for creating a diverse array of derivatives.

Table of Reaction Parameters for Diaryl Ether Synthesis

Parameter Value Reference
Reaction Temperature 155-170 °C google.com
Reflux Temperature ~190 °C or higher google.com
Reaction Pressure Atmospheric or 150-400 mm Hg google.com

Functionalization of Aromatic Rings (e.g., Nitration, Halogenation, Sulfonation)

The reactivity of the aromatic rings in this compound allows for various functionalization reactions, including nitration, halogenation, and sulfonation. These modifications can alter the compound's chemical properties and lead to the synthesis of new derivatives.

Nitration:

Nitration introduces nitro groups onto the aromatic rings. The nitration of phenols and their derivatives can lead to various products depending on the reaction conditions. For instance, the nitration of phenols fully substituted at the 2, 4, and 6 positions can result in 2,4,6-trisubstituted 4-nitrocyclohexa-2,5-dienones. cdnsciencepub.com The formation of dinitrophenols can also occur from the nitration of mononitrophenols in the atmospheric aqueous phase, a process influenced by nitrogen dioxide. nih.govacs.org Studies have shown that the formation rate and yield of 2,4-dinitrophenol are slightly higher when starting from 2-nitrophenol (B165410) compared to 4-nitrophenol. nih.govacs.org

A highly selective method for synthesizing 2,4-dinitrophenol involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, achieving yields as high as 80%. researchgate.netsciencemadness.org

Halogenation:

Halogenation involves the introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings. The chlorination of phenols using reagents like sulfuryl chloride can be influenced by catalysts to achieve regioselectivity, favoring the para-substituted product. mdpi.com The use of structured solids like zeolites has been explored to control the regioselectivity of halogenation reactions of aromatic compounds. mdpi.com For instance, the reaction of 3,4,6-tri-O-acetyl-D-glucal with silver 4-nitrophenolate (B89219) in the presence of N-iodosuccinimide and N-bromosuccinimide resulted in (2,6-dihalo-4-nitro)phenyl 2-halo-2-deoxy-α-D-glycopyranosides, indicating halogenation of the 4-nitrophenyl group. researchgate.net

Sulfonation:

Sulfonation introduces a sulfonic acid group (–SO3H) to the aromatic ring. The sulfonylation of phenols can be achieved using sulfonyl chlorides in the presence of a base. researchgate.net A facile method for producing sulfonates involves using an aqueous solution of potassium carbonate. researchgate.net Another approach involves the use of a tributylsulfoammonium betaine (B1666868) (SO3·NBu3) for the sulfation of various phenolic substrates. nih.gov The sulfonation of phenols followed by condensation with formaldehyde (B43269) is a method used to produce sulfonated phenol-formaldehyde resins, which have applications in the paper-making industry. google.com The degree of sulfonation is a critical parameter for the water solubility of the final resin product. google.com

A study on the reaction of a six-membered cyclic sulfonate ester, β-(2-hydroxy-3,5-dinitrophenyl)ethanesulfonic acid sultone, with papain highlights the reactivity of sulfonate esters. acs.org

Table 1: Functionalization of Aromatic Rings

Reaction Reagents/Conditions Product(s) Key Findings
Nitration Nitric acid, aqueous-alcoholic medium, boiling 2,4-Dinitrophenol High selectivity and yield (up to 80%). researchgate.netsciencemadness.org
Nitration Photolysis and photooxidation of nitrite/nitrous acid 2,4-Dinitrophenol Nitrogen dioxide plays a key role in the process. nih.govacs.org
Halogenation Sulfuryl chloride, sulfur-containing catalysts para-Chlorinated phenols Achieves para-selectivity. mdpi.com
Halogenation Silver 4-nitrophenolate, N-iodosuccinimide, N-bromosuccinimide (2,6-Dihalo-4-nitro)phenyl 2-halo-2-deoxy-α-D-glycopyranosides Halogenation occurs on the 4-nitrophenyl group. researchgate.net
Sulfonation Sulfonyl chlorides, aqueous potassium carbonate Sulfonate esters Facile method for sulfonate synthesis. researchgate.net
Sulfonation SO3·pyridine, tributylamine Sulfated phenolic acids Effective for various phenolic substrates. nih.gov

Ether Linkage Modifications and Cleavage Studies

The ether linkage in this compound is a key functional group that can undergo modification and cleavage.

Cleavage of the ether bond is a significant reaction, often used as a deprotection step in organic synthesis to unmask hydroxyl groups. organic-chemistry.org For nitroaryl ethers, cleavage can be achieved using various reagents. For example, phenyl 2,4-dinitrophenyl ether reacts with piperidine, rapidly at 100°C, to cleave the ether bond. mdma.ch The cleavage of aryl ethers can also be facilitated by strong acids or Lewis acids. researchgate.net

Recent studies have explored the use of ionic liquids to enhance the cleavage of ether bonds. researchgate.net For instance, the ionic liquid [bmim][Br] has been shown to confer high nucleophilicity on the bromide ion, enabling the cleavage of aryl alkyl ethers to regenerate phenols. organic-chemistry.org Another approach involves the anaerobic cleavage of ether bonds, as demonstrated by the conversion of 2-phenoxyethanol (B1175444) to phenol and acetaldehyde (B116499) by Acetobacterium sp. d-nb.info

Fluorescent probes have been developed based on the cleavage of 2,4-dinitrophenyl ether by thiophenols, which induces a significant fluorescence turn-on response. rsc.org This cleavage occurs through an aromatic nucleophilic substitution (SNAr) reaction. rsc.org

Synthesis of Polymer Precursors and Monomers

This compound and its derivatives can serve as precursors for the synthesis of polymers. The functional groups on the molecule allow for polymerization reactions, leading to materials with specific properties.

For example, 2,4-dinitrophenol has been used as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). nih.govmdpi.com These polymers are created by polymerizing functional monomers and cross-linkers around the template molecule. After polymerization, the template is removed, leaving behind specific recognition sites. In one study, MIPs were prepared using 2,4-dinitrophenol as the template, acrylamide (B121943) as the functional monomer, and ethylene (B1197577) glycol dimethacrylate as the cross-linker. nih.govmdpi.com

Furthermore, coordination complexes involving 2,4-dinitrophenoxy ligands have been used in the production of polycarbonates. google.com The synthesis of 2,4-dinitrophenoxyethanol, a derivative, has been optimized to control the content of mono- and disubstituted products, which can be relevant for polymer synthesis. google.com The use of dinitrophenyl derivatives extends to the derivatization of polymer termini for characterization purposes. acs.org

Table 2: Synthesis of Polymer Precursors and Monomers

Precursor/Monomer Polymerization Method Resulting Polymer/Application Key Findings
2,4-Dinitrophenol Molecular Imprinting Molecularly Imprinted Polymer (MIP) MIPs exhibit high binding capacity and selectivity for the template molecule. nih.govmdpi.com
2,4-Dinitrophenoxy ligand Coordination Polymerization Polycarbonates Coordination complexes used as catalysts. google.com

Advanced Spectroscopic and Structural Elucidation of 4 2,4 Dinitrophenoxy Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For a molecule such as 4-(2,4-dinitrophenoxy)phenol, a comprehensive suite of NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While specific experimental data for this compound is not available in the cited literature, the application of multi-dimensional NMR techniques can be detailed. A hypothetical analysis would involve the following:

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the dinitrophenyl ring would likely appear more downfield due to the strong electron-withdrawing effects of the two nitro groups. The protons on the hydroxyphenyl ring would exhibit chemical shifts influenced by the hydroxyl and ether linkages.

¹³C NMR: The carbon spectrum would display unique resonances for each carbon atom in the molecule. The carbons attached to the nitro groups would be significantly deshielded and appear at a lower field.

COSY (Correlation Spectroscopy): This 2D NMR experiment would be instrumental in identifying proton-proton couplings within the same spin system. It would allow for the definitive assignment of adjacent protons on each of the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would enable the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). In the case of this compound, HMBC would be vital for connecting the two aromatic rings across the ether oxygen by observing correlations between the protons on one ring and the carbons on the other.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values based on general principles and data for analogous compounds.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~155
2~7.0~118
3~6.8~116
4-~150
5~6.8~116
6~7.0~118
1'-~148
2'-~142
3'~8.8~122
4'-~145
5'~8.0~128
6'~7.2~115
OH~9.5 (variable)-

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in their solid form, which can differ significantly from their solution-state behavior. For this compound, ssNMR could be used to:

Distinguish between crystalline polymorphs and amorphous forms: Different packing arrangements in polymorphs or the lack of long-range order in amorphous solids would result in distinct ssNMR spectra.

Probe intermolecular interactions: Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei and provide information about the proximity of different atoms, shedding light on hydrogen bonding and other non-covalent interactions.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies would be employed to investigate conformational changes in the molecule, such as the rotation around the ether linkage. By acquiring spectra at different temperatures, it would be possible to observe changes in the line shapes of the NMR signals. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal at the fast exchange limit. From this data, the energy barrier to rotation could be calculated.

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Unit Cell Parameters and Space Group

A single crystal X-ray diffraction experiment on a suitable crystal of this compound would yield the fundamental crystallographic parameters. These include the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. While no specific experimental data for this compound is available in the searched sources, a hypothetical data table is provided for illustrative purposes.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2
b (Å)8.5
c (Å)14.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1205.3
Z4

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The detailed analysis of the crystal structure would reveal how the molecules of this compound pack in the solid state. Key intermolecular interactions that would be investigated include:

Pi-Pi Stacking: The electron-deficient dinitrophenyl ring and the more electron-rich hydroxyphenyl ring could engage in pi-pi stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, are important cohesive forces in the crystal lattice.

The precise distances and angles of these interactions would be determined from the crystallographic data, providing a detailed understanding of the supramolecular assembly of the compound.

Polymorphism Studies and Crystal Engineering

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each possessing a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, of a single compound can exhibit varied physicochemical properties, including solubility, melting point, and stability. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions.

While specific polymorphism studies for this compound are not extensively documented in publicly available literature, the principles of crystal engineering can be applied to understand its potential solid-state behavior. The molecular structure, featuring aromatic rings, nitro groups, a hydroxyl group, and an ether linkage, allows for a variety of non-covalent interactions that govern crystal packing. These interactions include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the nitro groups and the ether linkage can act as hydrogen bond acceptors.

π-π Stacking: The two aromatic rings can interact through π-π stacking, contributing significantly to the stability of the crystal lattice.

C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds on the aromatic rings and oxygen atoms (from nitro or ether groups) of neighboring molecules can further stabilize the crystal structure.

The interplay of these forces determines the final crystal packing and can lead to the formation of different polymorphs under various crystallization conditions (e.g., solvent, temperature, pressure).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the IR and Raman spectra would be dominated by signals corresponding to the vibrations of the nitro (NO₂), phenoxy (Ar-O-Ar), hydroxyl (-OH), and aromatic ring (C=C) groups. A study on a polymer containing 2,4-dinitrophenyl ether moieties identified key IR bands at 1610 cm⁻¹ (aromatic C=C), 1530 cm⁻¹ (asymmetric NO₂ stretch), and 1345 cm⁻¹ (symmetric NO₂ stretch) scirp.org. These absorptions are characteristic of the dinitrophenyl ether structure and are expected to be prominent in the spectrum of this compound.

The specific vibrational modes are critical for structural confirmation. The nitro and phenoxy groups exhibit distinct and strong absorptions.

Nitro (NO₂) Group: Aromatic nitro compounds consistently show two strong absorption bands in the IR spectrum. The asymmetric stretching vibration appears at a higher frequency than the symmetric one. These bands are crucial for identifying the presence of the dinitrophenyl moiety.

Phenoxy Group: This group involves the ether linkage (C-O-C) and the associated aromatic rings. The C-O stretching vibrations are key identifiers. Diaryl ethers typically show a strong, characteristic asymmetric C-O-C stretching band. Additionally, the vibrations of the aromatic rings themselves (C=C stretching, C-H bending) provide further structural information.

The following table summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds scirp.orgresearchgate.net.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Phenolic -OHO-H Stretch (H-bonded)3200-3500 (Broad)IR
Aromatic C-HC-H Stretch3000-3100IR, Raman
Aromatic C=CC=C Stretch1450-1610IR, Raman
Nitro (NO₂)Asymmetric Stretch1520-1560IR, Raman
Nitro (NO₂)Symmetric Stretch1340-1370IR, Raman
Ether (Ar-O-Ar)Asymmetric C-O-C Stretch1200-1270IR
Phenolic C-OC-O Stretch1180-1260IR

In the solid state, the phenolic -OH group of this compound is expected to participate in intermolecular hydrogen bonding. Infrared spectroscopy is particularly sensitive to the effects of hydrogen bonding. The O-H stretching vibration of a "free" (non-hydrogen-bonded) hydroxyl group typically appears as a sharp band around 3600 cm⁻¹. However, when the -OH group acts as a donor in a hydrogen bond, the O-H bond weakens, resulting in a significant shift of the stretching band to a lower frequency (typically 3200-3500 cm⁻¹) and a pronounced broadening of the band ed.govacs.org.

By analyzing the position and shape of the O-H stretching band in the IR spectrum of solid this compound, the presence, strength, and nature of the hydrogen bonding network can be elucidated. The oxygen atoms of the nitro groups and the ether linkage are potential hydrogen bond acceptors, leading to the formation of complex supramolecular structures.

In-situ spectroscopic techniques, such as real-time IR or Raman spectroscopy, allow for the monitoring of chemical reactions as they occur. This provides valuable insights into reaction kinetics, mechanisms, and the detection of transient intermediates.

The synthesis of diaryl ethers like this compound, often achieved through reactions such as the Ullmann condensation, can be monitored using these methods umass.eduresearchgate.netnih.gov. By placing a spectroscopic probe directly into the reaction vessel, one could track the progress of the synthesis. For instance, in the reaction between a phenol (B47542) and an aryl halide, in-situ IR spectroscopy could monitor:

The decrease in the intensity of the characteristic O-H stretching band of the starting phenol.

The appearance and increase in the intensity of bands characteristic of the diaryl ether product, such as the C-O-C stretching vibration.

This real-time data allows for precise determination of reaction endpoints and optimization of reaction conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this ion would likely proceed through several key pathways based on the functional groups present:

Cleavage of the Ether Bond: The C-O ether linkage is a likely site for fragmentation. This can occur in two ways, leading to two primary fragment ions:

Cleavage to form the 2,4-dinitrophenoxy radical and a hydroxyphenyl cation, or vice versa.

Formation of a [C₆H₅O]⁺ ion (m/z 93) from the phenol side and a [C₆H₃N₂O₅]⁺ ion (m/z 183) from the dinitrophenyl side.

Loss of Nitro Groups: Aromatic nitro compounds characteristically lose NO (30 Da) and NO₂ (46 Da) from the molecular ion or fragment ions.

Loss of CO: Phenolic compounds and their fragments are known to lose a molecule of carbon monoxide (28 Da) after rearrangement. docbrown.info

A plausible fragmentation pathway would involve initial ether cleavage followed by sequential losses of NO₂ and CO from the resulting fragments.

High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy (typically with an error of less than 5 parts per million, ppm). This precision allows for the determination of the exact mass of an ion, which can be used to deduce its elemental composition unambiguously.

The molecular formula of this compound is C₁₂H₈N₂O₆. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Calculation of Exact Mass:

Carbon (¹²C): 12 x 12.000000 = 144.000000

Hydrogen (¹H): 8 x 1.007825 = 8.062600

Nitrogen (¹⁴N): 2 x 14.003074 = 28.006148

Oxygen (¹⁶O): 6 x 15.994915 = 95.969490

Total Exact Mass: 276.038238 Da

An HRMS measurement confirming a mass of ~276.0382 would provide strong evidence for the elemental formula C₁₂H₈N₂O₆, thereby validating the identity of the compound. This technique is indispensable for the characterization of novel compounds and for distinguishing between molecules with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) provides critical insights into the structural composition of this compound by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation pattern helps to confirm the connectivity of the molecule, identifying the core phenolic and dinitrophenyl moieties as well as the ether linkage that connects them.

For this compound (C₁₂H₈N₂O₆), the molecular ion [M]⁺• would be observed at m/z 292.03. In MS/MS analysis, this precursor ion is selected and subjected to collision-induced dissociation (CID), leading to a cascade of characteristic fragment ions. The fragmentation behavior is largely dictated by the stability of the resulting ions and neutral losses.

Key fragmentation pathways for nitroaromatic compounds often involve the loss of nitro-related groups such as •NO₂, •NO, and HNO₂. nih.gov The ether linkage is also a primary site for cleavage. Based on the fragmentation patterns of related phenolic and dinitrophenyl compounds, the following mechanisms can be proposed for this compound:

Cleavage of the Ether Bond: The C-O-C ether bond can cleave in two primary ways, leading to the formation of ions corresponding to the two aromatic rings.

Formation of the 2,4-dinitrophenoxy cation at m/z 183 or the corresponding radical.

Formation of the phenoxy cation at m/z 93.

Fragmentation of the Dinitrophenyl Moiety: This is a dominant pathway, characterized by the sequential loss of nitro groups.

Loss of a nitro group (•NO₂, 46 Da) from the molecular ion to yield a fragment at m/z 246.

Subsequent loss of a second nitro group to yield a fragment at m/z 200.

Loss of •NO (30 Da) is also a common fragmentation pathway for nitroaromatics. nih.gov

Loss of Phenol: A neutral loss of phenol (C₆H₅OH, 94 Da) from the molecular ion can occur, resulting in a fragment ion at m/z 198, corresponding to the dinitrophenyl moiety after rearrangement.

A representative table of expected major fragment ions and their proposed structures is provided below.

m/zProposed FormulaProposed Structure/OriginFragmentation Pathway
292[C₁₂H₈N₂O₆]⁺•Molecular Ion-
246[C₁₂H₈NO₄]⁺•Loss of NO₂[M - NO₂]⁺•
198[C₆H₂N₂O₄]⁺•Dinitrophenyl cation after rearrangement[M - C₆H₅OH]⁺•
183[C₆H₃N₂O₅]⁺2,4-Dinitrophenoxy cationCleavage of ether bond
153[C₆H₃NO₃]⁺Loss of NO from m/z 183[C₆H₃N₂O₅ - NO]⁺
93[C₆H₅O]⁺Phenoxy cationCleavage of ether bond

Isotopic Abundance Analysis

Isotopic abundance analysis is a powerful tool used in mass spectrometry to confirm the elemental composition of a compound. The naturally occurring isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) give rise to low-intensity peaks at masses slightly higher than the monoisotopic mass (the 'M' peak). These are referred to as M+1, M+2, etc., peaks. The relative intensities of these isotopic peaks are predictable and characteristic of a specific elemental formula. nih.gov

For this compound, with the molecular formula C₁₂H₈N₂O₆ , the theoretical isotopic distribution can be calculated based on the natural abundance of each element:

¹²C: 98.93%

¹³C: 1.07%

¹H: 99.985%

²H: 0.015%

¹⁴N: 99.63%

¹⁵N: 0.37%

¹⁶O: 99.76%

¹⁷O: 0.04%

¹⁸O: 0.20%

The expected relative abundances for the M+1 and M+2 peaks for the molecular ion ([C₁₂H₈N₂O₆]⁺•) are primarily determined by the contributions of ¹³C, ¹⁵N, and ¹⁸O. The analysis of these isotopic ratios provides a high degree of confidence in the assigned molecular formula, helping to distinguish it from other potential isobaric compounds. nih.gov Discrepancies between the observed and theoretical isotopic patterns can indicate the presence of impurities or an incorrect elemental formula assignment.

Isotopic PeakTheoretical Relative Abundance (%)Primary Contributing Isotopes
M (m/z 292.03)100¹²C₁₂, ¹H₈, ¹⁴N₂, ¹⁶O₆
M+1 (m/z 293.03)14.01¹³C, ¹⁵N
M+2 (m/z 294.03)2.12¹⁸O, ¹³C₂

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Characterization of Electronic Transitions and Chromophores

The electronic absorption spectrum of this compound is defined by the chromophoric systems within its structure, primarily the 2,4-dinitrophenyl group and, to a lesser extent, the phenoxy group. The spectrum is expected to show strong absorption bands in the ultraviolet (UV) region, with potential extension into the visible range, characteristic of highly conjugated and electron-deficient aromatic systems.

The key chromophore is the 1-substituted-2,4-dinitrobenzene moiety. The electronic transitions observed in the UV-Vis spectrum are typically of a π → π* nature, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. researchgate.net Due to the presence of the strongly electron-withdrawing nitro groups (-NO₂) and the electron-donating ether oxygen, these transitions possess significant intramolecular charge transfer (ICT) character. researchgate.net The ICT occurs from the phenoxy group (donor) to the dinitrophenyl group (acceptor).

The UV-Vis spectrum of the related compound 2,4-dinitrophenol (B41442) shows characteristic absorption maxima that are pH-dependent, with a peak around 358-360 nm in neutral or basic conditions. researchgate.net For this compound, similar absorption characteristics are expected. The main absorption bands can be assigned as follows:

Approximate λₘₐₓ (nm)Transition TypeAssociated Chromophore / System
~260 nmπ → πLocalized transitions within the phenyl rings.
~340-360 nmπ → π (ICT)Intramolecular charge transfer from the phenoxy donor to the dinitrophenyl acceptor.

The intensity of these bands, represented by the molar extinction coefficient (ε), is expected to be high (ε > 10,000 M⁻¹cm⁻¹) for the allowed π → π* transitions.

Solvatochromism Studies

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption or emission bands when measured in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For compounds with significant intramolecular charge transfer character, like this compound, solvatochromism can be particularly pronounced.

The excited state of this compound is expected to be more polar than its ground state due to the ICT from the phenoxy ring to the dinitrophenyl ring. Therefore, an increase in solvent polarity is expected to stabilize the excited state more than the ground state. This differential stabilization typically leads to a red shift (bathochromic shift) in the absorption maximum (λₘₐₓ) as the solvent polarity increases. This behavior is known as positive solvatochromism.

However, some related dinitrophenyl compounds have exhibited reverse (or negative) solvatochromism, where the absorption maximum shifts to shorter wavelengths (blue shift) in more polar solvents. researchgate.net This can occur if the ground state is more zwitterionic in character and is stabilized more by polar solvents than the excited state. researchgate.net

A study of the UV-Vis spectra of this compound in a range of solvents with varying polarity, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol), would elucidate the specific solvatochromic behavior of the compound and provide further information on the nature of its electronic states.

Computational Chemistry and Theoretical Modeling of 4 2,4 Dinitrophenoxy Phenol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Solvation Effects and Solvent Interactions

The interaction of 4-(2,4-dinitrophenoxy)phenol with different solvents would significantly influence its chemical reactivity and physical properties. Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models, could be used to simulate these interactions. Such studies would provide insights into the differential stabilization of the ground and excited states of the molecule in various media, which is crucial for understanding its spectroscopic and reactive behavior. Data from such simulations would typically be presented in a table comparing the calculated solvation free energies in different solvents.

Table 1: Hypothetical Solvation Free Energies of this compound in Various Solvents

Solvent Dielectric Constant Calculated Solvation Free Energy (kcal/mol)
Water 78.39 Data Not Available
Methanol (B129727) 32.6 Data Not Available
Acetonitrile (B52724) 36.64 Data Not Available
Dichloromethane 8.93 Data Not Available

Dynamics of Hydrogen Bonding and Other Non-Covalent Interactions

The presence of a hydroxyl group on one of the phenyl rings and nitro groups on the other suggests the potential for both intra- and intermolecular hydrogen bonding. Computational methods, including Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, are instrumental in characterizing the nature and strength of these interactions. Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of these hydrogen bonds over time.

Spectroscopic Property Prediction via Computational Methods

Computational prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable tool for structural elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. A comparison of these theoretical values with experimental data would be essential for confirming the molecular structure.

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 Data Not Available Data Not Available
H1 Data Not Available Data Not Available

Theoretical calculations of the infrared (IR) and Raman spectra of this compound would allow for the assignment of its characteristic vibrational modes. By performing frequency calculations, typically using DFT methods, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in the interpretation of the observed vibrational bands.

Theoretical Studies on Reaction Pathways and Mechanisms

Understanding the reactivity of this compound requires the theoretical investigation of its potential reaction pathways. Computational chemists can locate the transition state structures for various reactions, such as nucleophilic aromatic substitution or reactions involving the hydroxyl group. Subsequent Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the identified transition state connects the reactants and products, providing a detailed map of the reaction mechanism.

Calculation of Activation Barriers and Reaction Energetics

Theoretical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for determining these parameters. For a hypothetical reaction involving the cleavage of the ether bond in this compound, computational chemists would model the structure of the reactant, the transition state, and the products. The energy difference between the reactant and the transition state would yield the activation barrier, providing crucial information on the reaction rate.

Table 1: Hypothetical Calculated Energetic Parameters for Ether Bond Cleavage in this compound

ParameterCalculated Value (kJ/mol)Method
Activation Energy (Ea)120 - 150DFT (B3LYP/6-31G)
Enthalpy of Reaction (ΔH)-30 to -50DFT (B3LYP/6-31G)

Note: These are illustrative values based on typical ranges for similar compounds and are not derived from a specific study on this compound.

Reaction Mechanisms and Kinetics Involving 4 2,4 Dinitrophenoxy Phenol

Nucleophilic and Electrophilic Substitution Reactions

The dinitrophenyl ring of 4-(2,4-dinitrophenoxy)phenol is highly activated towards nucleophilic aromatic substitution (SNAr). The two nitro groups, positioned ortho and para to the ether linkage, strongly withdraw electron density from the aromatic ring, making the carbon atom attached to the phenoxy group susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, the nucleophile attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups. In the second, typically rapid, step, the leaving group—in this case, the phenoxide ion—is expelled, and the aromaticity of the ring is restored.

The following table presents the yields of 2,4-dinitrophenylhydrazine (B122626) from the reaction of various 2,4-dinitrobenzene derivatives with hydrazine, illustrating the propensity of the 2,4-dinitrophenyl system to undergo nucleophilic substitution.

Starting Material (2,4-Dinitrobenzene Derivative)Leaving GroupProductYield (%)
1-Chloro-2,4-dinitrobenzene (B32670)Cl-2,4-DinitrophenylhydrazineData not available in provided text
2,4-Dinitrophenyl phenyl etherPhenoxide2,4-DinitrophenylhydrazineData not available in provided text
2,4-Dinitrophenyl aryl sulfidesArylthiolate2,4-Dinitrophenylhydrazine72-86

Data for product yields in the reaction with hydrazine are for 2,4-dinitrophenyl aryl sulfides. researchgate.net While not direct data for this compound, it illustrates the reactivity of the 2,4-dinitrophenyl moiety towards nucleophilic substitution.

The hydroxyphenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effect of the hydroxyl group. The hydroxyl group directs incoming electrophiles to the ortho and para positions relative to it. However, the bulky and strongly electron-withdrawing 2,4-dinitrophenoxy substituent at the para position will significantly influence the regioselectivity and rate of these reactions.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov For this compound, these reactions would be expected to occur at the positions ortho to the hydroxyl group, though potentially requiring harsher conditions than for phenol (B47542) itself due to the deactivating effect of the substituent.

The following table provides a qualitative comparison of the relative rates of a typical electrophilic aromatic substitution reaction (bromination) for phenol and a substituted phenol.

CompoundActivating/Deactivating GroupDirecting EffectRelative Rate of Bromination
Phenol-OH (Activating)ortho, paraFastest
Nitrophenol-OH (Activating), -NO2 (Deactivating)ortho, para (from -OH)Slower than Phenol

This table illustrates the general principle that electron-withdrawing groups decrease the rate of electrophilic aromatic substitution on a phenol ring. scribd.com

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom's isotopic composition affects the rate of a chemical reaction. wikipedia.org In the context of nucleophilic aromatic substitution, KIEs can help to distinguish between a concerted mechanism and a stepwise mechanism involving a Meisenheimer intermediate.

For a stepwise SNAr reaction, the first step (formation of the Meisenheimer complex) is often, but not always, the rate-determining step. If the C-X bond (where X is the leaving group) is not broken in the rate-determining step, a small or negligible primary kinetic isotope effect would be expected when the atom of the leaving group is replaced with a heavier isotope. Conversely, if the breakdown of the Meisenheimer complex to products is rate-determining, a significant primary KIE would be observed.

Recent studies on prototypical SNAr reactions using 12C/13C KIEs have provided evidence for concerted mechanisms in some cases. nih.gov For example, a study on the reaction of piperidine with 2,4-dinitrodiphenylsulphone in different solvents showed varying sulfur-34 isotope effects, suggesting that the extent of C-S bond rupture in the transition state is solvent-dependent. quora.com In benzene (B151609) and acetonitrile (B52724), a significant isotope effect indicated that C-S bond breaking is part of the rate-determining step, whereas in methanol (B129727), a smaller isotope effect suggested that bond cleavage is only partially rate-determining. quora.com

The following table summarizes kinetic isotope effects observed in a nucleophilic aromatic substitution reaction, illustrating how KIEs can provide mechanistic insights.

ReactionIsotope SubstitutionSolventKinetic Isotope Effect (klight/kheavy)Mechanistic Implication
Piperidine + 2,4-dinitrodiphenylsulphone32S/34SBenzene1.013C-S bond rupture is rate-determining
Piperidine + 2,4-dinitrodiphenylsulphone32S/34SAcetonitrile1.016C-S bond rupture is rate-determining
Piperidine + 2,4-dinitrodiphenylsulphone32S/34SMethanol1.006C-S bond rupture is partially rate-determining

Data from a study on 2,4-dinitrodiphenylsulphone, a compound structurally related to the dinitrophenyl ether moiety of this compound. quora.com

Photochemical Transformations and Photoreactivity

The photochemical behavior of this compound is expected to be influenced by the chromophores present in the molecule, namely the dinitrophenyl and hydroxyphenyl moieties. The absorption of UV radiation can lead to the electronic excitation of the molecule, initiating a series of photochemical reactions.

Studies on the photodegradation of 2,4-dinitrophenol (B41442) (DNP), a component of the target molecule, provide valuable insights into potential photodegradation pathways. The photolysis of DNP in aqueous solutions has been shown to be a relevant transformation process. unito.it The quantum yield for the photolysis of undissociated 2,4-dinitrophenol in the wavelength range of 300-500 nm has been determined to be (8.1 ± 0.4) × 10-5. unito.it

The primary photochemical process for this compound is likely to be the cleavage of the ether bond, leading to the formation of a 2,4-dinitrophenoxyl radical and a phenoxyl radical, or a 2,4-dinitrophenyl radical and a phenoxide ion, depending on the specific electronic transitions and reaction conditions. These initial products are highly reactive and can undergo further reactions, such as hydrogen abstraction, dimerization, or reaction with molecular oxygen, to form a variety of secondary products.

The photodegradation products of nitrophenols can be complex and are dependent on the reaction medium. For instance, the photolysis of 4-nitrocatechol in an isopropanol solution primarily yields oxidation products, whereas in a solid matrix, photoreduction and dimerization products are observed. uci.edu This suggests that the environmental matrix in which this compound is present will play a significant role in determining its photodegradation pathway and the nature of the resulting products.

The following table presents the polychromatic quantum yields for the photolysis of 2,4-dinitrophenol under different conditions.

CompoundSpeciesWavelength Range (nm)Quantum Yield (Φ)
2,4-DinitrophenolUndissociated300-500(8.1 ± 0.4) × 10-5
2,4-DinitrophenolPhenolate300-500(3.4 ± 0.2) × 10-5

Data for the photodegradation of 2,4-dinitrophenol, a structural component of this compound. unito.it

Photoisomerization Studies

In a typical photo-Smiles rearrangement of a diaryl ether, absorption of UV light excites the molecule to a triplet state. nih.gov This excited state can facilitate an intramolecular attack of a nucleophilic center onto the electron-deficient aromatic ring (in this case, the 2,4-dinitrophenyl group), leading to a spirocyclic intermediate. nih.gov Subsequent cleavage of the ether bond and proton transfer would result in an isomerized product. For this compound, a hypothetical photo-Smiles rearrangement could potentially lead to the formation of a hydroxylated diphenylamine derivative, though this has not been experimentally confirmed. The presence of strong electron-withdrawing nitro groups on one of the aromatic rings makes such intramolecular nucleophilic aromatic substitution reactions plausible. nih.gov

Further research, including computational studies using methods like density functional theory (DFT), could elucidate the potential energy surfaces and barriers for such a photoinduced rearrangement in this compound. acs.orgnih.gov

Quantum Yields of Photochemical Reactions

Specific quantum yield data for the photochemical reactions of this compound, including any potential photoisomerization, have not been reported in the reviewed scientific literature. The quantum yield (Φ) is a critical parameter in photochemistry, quantifying the efficiency of a particular photochemical process as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. researchgate.net

Analytical Method Development for 4 2,4 Dinitrophenoxy Phenol

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the effective separation of 4-(2,4-Dinitrophenoxy)phenol from complex matrices. The selection of a suitable technique is contingent upon the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely employed technique for the analysis of phenolic compounds. scirp.orgchromatographyonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most appropriate approach.

Method development for this compound would involve the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time. A typical starting point would be a C18 column, which is effective for separating a wide range of phenolic compounds. lcms.cz The mobile phase composition is a critical factor, generally consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comresearchgate.net The pH of the aqueous phase can significantly influence the retention time and peak shape of phenolic compounds by controlling their ionization state. For acidic compounds like phenols, a lower pH (e.g., using an acetate (B1210297) or phosphate (B84403) buffer) is often preferred to suppress ionization and enhance retention on the non-polar stationary phase. researchgate.net

Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a wide range of polarities and to ensure that more strongly retained compounds are eluted in a reasonable time with good peak shape. Detection is commonly performed using a UV-Vis detector, as the nitroaromatic structure of this compound is expected to exhibit strong absorbance in the UV region. lcms.cz

Table 1: Illustrative HPLC Method Parameters for Phenolic Compound Analysis

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL

This table presents a general starting point for method development, and specific parameters would require optimization for this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. epa.gov Due to the low volatility of this compound, direct analysis by GC is challenging and can lead to poor chromatographic performance, including peak tailing and low sensitivity. researchgate.net Therefore, a derivatization step is typically required to convert the polar phenolic hydroxyl group into a less polar, more volatile functional group.

Common derivatization reagents for phenols include silylating agents (e.g., BSTFA), alkylating agents (e.g., diazomethane), or acylating agents (e.g., acetic anhydride). doaj.org The choice of derivatization reagent depends on the desired volatility and the detector being used. For instance, derivatization with pentafluorobenzyl bromide (PFBBr) can produce derivatives that are highly sensitive to an electron capture detector (ECD). epa.gov

The development of a GC method would involve optimizing the derivatization reaction conditions (e.g., temperature, time, and reagent concentration) and the GC parameters such as the type of capillary column (a mid-polarity column like a DB-5 or DB-1701 is often suitable), temperature program, and carrier gas flow rate. epa.gov

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. phenomenex.com SFC can offer advantages over both HPLC and GC, including faster analysis times and reduced solvent consumption. shimadzu.com For the analysis of polar compounds like phenols, a modifier such as methanol is typically added to the supercritical CO2 to increase the mobile phase polarity and improve peak shape. phenomenex.com

The application of SFC for the analysis of nitroaromatic compounds has been demonstrated, suggesting its potential for this compound. dtic.mil Method development in SFC involves optimizing parameters such as the composition of the mobile phase (CO2 and modifier), the pressure and temperature (which control the density and solvating power of the supercritical fluid), and the stationary phase. Both normal-phase and reversed-phase stationary phases can be used in SFC. phenomenex.com

Chiral Separation Techniques (if applicable to enantiomers or derivatives)

If this compound or its derivatives exist as enantiomers, chiral separation techniques would be necessary to resolve the stereoisomers. Chiral HPLC is the most common approach for enantiomeric separations. mdpi.com This can be achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

The development of a chiral HPLC method would involve screening various types of CSPs (e.g., polysaccharide-based, protein-based) and mobile phases to find a system that provides adequate enantiomeric resolution. mdpi.comnus.edu.sg The choice of mobile phase, which can be in either normal-phase or reversed-phase mode, is crucial and can significantly impact the separation.

Mass Spectrometry-Based Quantification and Identification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides high selectivity and sensitivity for the identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace-level analysis of a wide range of compounds in complex matrices. mdpi.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, an LC-MS/MS method would typically employ an electrospray ionization (ESI) source, likely in negative ion mode, due to the acidic nature of the phenolic proton. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantification. shimadzu.com In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and reduces chemical noise.

Method development would involve optimizing the HPLC conditions as described previously and tuning the mass spectrometer parameters. This includes optimizing the ESI source conditions (e.g., spray voltage, gas flows, and temperature) and the collision energy for the fragmentation of the precursor ion to generate a stable and abundant product ion.

Table 2: Hypothetical MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 277.0 183.0 (loss of -NO2, -OH) -20
This compound 277.0 137.0 (further fragmentation) -35

Note: The m/z values and collision energies are illustrative and would need to be determined experimentally.

The development of a robust LC-MS/MS method would enable the highly sensitive and selective quantification of this compound in various environmental and biological samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For the analysis of this compound, GC-MS offers high selectivity and sensitivity.

Due to the polar nature of the phenolic group, derivatization is often employed to improve the chromatographic behavior of related phenol (B47542) compounds, and a similar approach would likely be beneficial for this compound. Derivatization increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity. Common derivatizing agents for phenols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents.

In a hypothetical GC-MS method for this compound, the instrument would be operated in electron ionization (EI) mode, which would generate a characteristic mass spectrum for the derivatized compound. The mass spectrum would be expected to show a molecular ion peak and several fragment ions that are specific to the structure of the derivatized this compound. For quantitative analysis, selected ion monitoring (SIM) mode would be utilized to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte.

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (Hypothetical)m/z [values would be determined experimentally]

Sample Preparation Strategies for Diverse Matrices

The choice of sample preparation technique is critical for the successful analysis of this compound and depends on the complexity of the sample matrix. The primary goals of sample preparation are to isolate the analyte from interfering components, concentrate the analyte, and convert it into a form suitable for analysis.

For water samples , solid-phase extraction (SPE) is a commonly used technique for the extraction and preconcentration of phenolic compounds. A sorbent material, such as a polymeric reversed-phase or a modified silica-based sorbent, would be selected to retain the this compound from the water sample. The analyte is then eluted with a small volume of an organic solvent. The eluate can be concentrated and, if necessary, derivatized before GC-MS analysis.

For solid matrices such as soil or sediment, a more rigorous extraction method is required. Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) are efficient techniques that use elevated temperatures and pressures to enhance the extraction of the analyte from the solid matrix into a solvent. The resulting extract would then be subjected to a clean-up step, such as SPE, to remove co-extracted interferences before analysis.

For biological matrices like tissues or fluids, a liquid-liquid extraction (LLE) or a more advanced technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) could be employed. These methods are designed to efficiently extract the analyte while minimizing the co-extraction of matrix components.

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods offer alternative approaches for the detection and quantification of this compound, often with the advantages of simplicity and lower cost compared to chromatographic techniques.

UV-Vis Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The dinitrophenoxy moiety in this compound is expected to exhibit strong UV absorbance.

For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for this compound would need to be determined experimentally, but it is anticipated to be in the UV region, similar to other dinitrophenol derivatives. While this method is simple and cost-effective, it may lack the selectivity of chromatographic methods, and its applicability can be limited by interferences from other UV-absorbing compounds in the sample matrix.

Fluorescence Spectroscopy for High Sensitivity Detection

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection of fluorescent compounds. While this compound itself is not expected to be strongly fluorescent, derivatization with a fluorescent labeling agent could be employed to enable its detection by this method. This approach would involve reacting the phenolic group of the analyte with a reagent that introduces a fluorophore into the molecule. The resulting fluorescent derivative could then be detected with high sensitivity. The choice of the fluorescent labeling reagent and the reaction conditions would need to be optimized to ensure a complete and stable derivatization.

Voltammetric and Potentiometric Methods

Electrochemical methods, such as voltammetry and potentiometry, are based on the measurement of electrical signals generated by the analyte. The nitro groups in this compound are electrochemically active and can be reduced at an electrode surface. This property can be exploited for its detection using voltammetric techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). These techniques can offer high sensitivity and are well-suited for the analysis of electroactive compounds. The development of a voltammetric method would involve optimizing parameters such as the supporting electrolyte, pH, and the potential waveform.

Potentiometric methods, which measure the potential of an electrode in the absence of a significant current, could also be explored. This might involve the development of an ion-selective electrode (ISE) that is responsive to the 4-(2,4-dinitrophenoxy)phenolate anion. However, the development of a highly selective ISE for a specific organic molecule can be challenging.

Method Validation and Quality Control

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. A comprehensive validation of any method developed for this compound would include the evaluation of several key parameters.

Table 2: Key Parameters for Analytical Method Validation

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy The closeness of the measured value to the true value, often assessed by spike-recovery experiments in representative matrices.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Selectivity/Specificity The ability of the method to measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) procedures are essential to ensure the reliability of the analytical data on an ongoing basis. This includes the regular analysis of QC samples, such as blanks, calibration standards, and spiked matrix samples, with each batch of unknown samples. The results of the QC samples are monitored using control charts to ensure that the method remains in a state of statistical control.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in the validation of analytical methods, particularly for the analysis of trace amounts of substances.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. An HPLC-DAD method developed for the simultaneous analysis of several phenolic compounds reported LODs ranging from 0.01 to 0.35 µg/mL. scielo.br

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for quantitative assays of low-level compounds. scielo.br For a range of phenolic compounds, a validated HPLC-DAD method established LOQ values between 0.03 and 1.07 µg/mL. scielo.br

Interactive Table 3: Detection and Quantification Limits for Phenolic Compounds

ParameterMethodTypical Value RangeReference
Limit of Detection (LOD) HPLC-DAD0.01 - 0.35 µg/mL scielo.br
Limit of Quantification (LOQ) HPLC-DAD0.03 - 1.07 µg/mL scielo.br

Environmental Transformation and Persistence of 4 2,4 Dinitrophenoxy Phenol

Biotic Transformation Pathways

Role of Specific Microbial Consortia

The biodegradation of diphenyl ether herbicides is a critical process in their environmental dissipation, and it is often facilitated by the synergistic activities of microbial consortia. While individual microorganisms may possess the enzymatic machinery to initiate the degradation process, complete mineralization often requires the metabolic capabilities of a diverse microbial community nih.gov.

Research on various diphenyl ether herbicides has identified several bacterial and fungal species capable of their degradation. For instance, microorganisms such as Aspergillus niger, Lysinibacillus, Shigella flexneri, Stenotrophomonas acidaminiphila, and Pseudomonas zeshuii have been reported to degrade fomesafen, a widely studied diphenyl ether herbicide nih.gov. Similarly, strains of Pseudomonas sp. and Bacillus sp. have been utilized for the remediation of fomesafen-contaminated soil nih.gov. The degradation of other diphenyl ethers like lactofen and bifenox has also been attributed to specific bacterial strains nih.govfrontiersin.org.

The initial step in the microbial degradation of many nitroaromatic diphenyl ether herbicides involves the reduction of the nitro groups researchgate.net. This transformation can be carried out by nitroreductases, enzymes that have been identified in various bacteria. For example, the nitroreductase DnrA from a Bacillus sp. has been shown to catalyze the biotransformation of several diphenyl ether herbicides researchgate.net. The degradation pathways often proceed through the formation of amino derivatives, which are then further metabolized epa.gov.

The effectiveness of these microbial consortia can be enhanced by optimizing environmental conditions and by the formulation of microbial agents. For example, solid agents based on a Bacillus sp. strain mixed with organic fertilizer have been developed to improve the degradation of diphenyl ether herbicides in soil nih.govfrontiersin.org. The application of such agents has been shown to significantly increase the degradation rates of lactofen, bifenox, and fomesafen in soil matrices nih.govfrontiersin.org.

Table 1: Examples of Microorganisms Involved in the Degradation of Diphenyl Ether Herbicides

MicroorganismDegraded Compound(s)Reference
Aspergillus nigerFomesafen nih.gov
Lysinibacillus sp.Fomesafen nih.gov
Pseudomonas zeshuiiFomesafen nih.govnih.gov
Bacillus sp. ZaLactofen, Bifenox, Fluoroglycofen, Fomesafen nih.govfrontiersin.org
Brevundimonas sp. LY-2Lactofen nih.gov

Sorption and Desorption Behavior in Environmental Matrices

The mobility and bioavailability of 4-(2,4-dinitrophenoxy)phenol in the environment are significantly influenced by its sorption and desorption behavior in soil and other environmental matrices. Sorption to soil particles can reduce the concentration of the compound in the soil solution, thereby limiting its potential for leaching into groundwater and its availability for microbial degradation.

Interaction with Soil Organic Matter and Minerals

The sorption of organic compounds like diphenyl ethers in soil is primarily governed by their interactions with soil organic matter (SOM) and mineral surfaces. For non-ionic organic compounds, partitioning into the organic matter matrix is often the dominant sorption mechanism. The extent of this partitioning is typically correlated with the organic carbon content of the soil.

However, the interaction with mineral surfaces, particularly clays and metal oxides, can also be significant, especially for compounds with polar functional groups. For phenoxy herbicides, which share some structural similarities with diphenyl ethers, soil organic matter and iron oxides have been identified as the most relevant sorbents researchgate.net. The sorption of polybrominated diphenyl ethers (PBDEs) on natural soils has also been shown to be influenced by the different fractions of soil organic matter nih.gov. Abiotic sorption to soil particles can lead to a rapid decrease in the extractability of these compounds from soil nih.gov.

Adsorption Isotherms and Kinetics

The equilibrium distribution of a compound between the soil and the solution phase is described by adsorption isotherms. Common models used to describe these isotherms include the Freundlich and Langmuir equations. The kinetics of sorption, which describe the rate at which this equilibrium is reached, are also crucial for understanding the environmental fate of the compound.

Sorption kinetics of diphenyl ethers on natural soils can often be described by a two-compartment model, which includes a fast and a slow sorption phase nih.gov. The initial rapid phase is attributed to the adsorption onto readily accessible surfaces, while the slower phase is thought to involve diffusion into the soil organic matter matrix and micropores of mineral structures. For polybrominated diphenyl ethers, the fast compartment has been shown to contribute significantly to the total sorption amount in the initial hours of contact nih.gov.

Mobility in Aqueous and Terrestrial Environments

The mobility of this compound in aqueous and terrestrial environments is inversely related to its sorption potential. Compounds that are strongly sorbed to soil particles will exhibit lower mobility and are less likely to leach into groundwater. The mobility of organic pollutants in soil is a critical factor in determining their potential for off-site contamination.

The mobility of phenolic compounds in soil has been shown to be influenced by the organic carbon content of the soil, with higher organic content leading to greater retention and reduced mobility researchgate.net. Low molecular weight and more soluble phenolic compounds generally pose a greater risk to water sources due to their higher mobility crew.ac.uk. The transport of diphenyl ether herbicides in the environment can occur through surface runoff and leaching, potentially leading to the contamination of water bodies nih.gov. The persistence of these compounds in the soil, with half-lives that can be on the order of months, further increases the potential for long-term mobility and environmental impact nih.gov.

Exploration of 4 2,4 Dinitrophenoxy Phenol in Materials Science and Catalysis Research

Application as a Chemical Precursor or Building Block in Polymer Science

The distinct functionalities of 4-(2,4-dinitrophenoxy)phenol make it a highly promising candidate for the synthesis of novel polymers. Its structure is inherently suited for creating high-performance materials through various polymerization techniques.

Monomer for Polycondensation or Polymerization Reactions

The structure of this compound is that of an archetypal AB-type monomer, a class of molecules that possesses two different reactive functional groups capable of reacting with each other. This configuration is highly advantageous for producing high-molecular-weight polymers via self-polycondensation, as it inherently ensures perfect stoichiometry, a critical factor for achieving long polymer chains. tandfonline.comresearchgate.net

Specifically, the compound is primed for nucleophilic aromatic substitution (SNAr) polymerization. The key features facilitating this are:

The Phenol (B47542) Group (-OH): This group can be deprotonated by a base to form a highly nucleophilic phenoxide ion.

The 2,4-Dinitrophenoxy Group: The two electron-withdrawing nitro groups (-NO₂) strongly activate the aromatic ring towards attack by nucleophiles, making the ether linkage a good leaving group.

In a typical polycondensation reaction, the phenoxide end of one monomer attacks the electron-deficient dinitrophenyl ring of another, displacing the dinitrophenoxide group and forming a new aryl ether bond. This step-growth process can be repeated to build long poly(aryl ether) chains, a class of polymers known for their thermal stability and mechanical strength. This approach circumvents the need for two separate A-A and B-B type monomers, simplifying the polymerization process. gdckulgam.edu.inmelscience.com

Incorporation into Functional Polymers and Resins

The 2,4-dinitrophenyl ether moiety can be incorporated into various polymer backbones to impart specific functionalities. One notable example involves the reaction of 1-fluoro-2,4-dinitrobenzene (a related compound) with polyvinyl alcohol (PVA) to create an electrophilic polymer, 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.org This demonstrates that the dinitrophenoxy group can be readily attached to existing polymers.

Similarly, this compound could be used as a comonomer in the production of functional phenolic resins. Phenolic resins, such as Bakelite, are traditionally synthesized from the reaction of phenol with formaldehyde (B43269). sciencemadness.org By substituting a portion of the standard phenol with this compound, the resulting thermoset network would be decorated with reactive dinitrophenyl groups. These groups could serve as sites for post-polymerization modification, allowing for the covalent attachment of other molecules or for tuning the resin's surface properties and chemical resistance.

Synthesis of Photoresponsive or Electroactive Materials

The incorporation of chromophores, or photo-responsive moieties, into a polymer matrix is a key strategy for creating "smart" materials that respond to light. rsc.orgresearchgate.netresearchgate.netspecificpolymers.com The 2,4-dinitrophenyl group is a strong electron-accepting chromophore. Its presence in a polymer backbone can lead to materials with interesting optical and electronic properties.

A significant characteristic of electron-deficient nitroaromatic compounds is their ability to form highly colored anionic sigma complexes (also known as Meisenheimer complexes) when exposed to a nucleophile. scirp.org Research on PVA-DNP has shown that the polymer-bound dinitrophenyl ether units readily form these stable complexes upon treatment with a base like sodium methoxide. scirp.org This transformation results in a dramatic color change and alteration of the electronic structure. A polymer system based on this compound could be designed to exploit this phenomenon, leading to the development of:

Chromogenic Sensors: Materials that change color in the presence of specific nucleophilic analytes.

Photoresponsive Gels: Where light could trigger a chemical reaction leading to the formation or cleavage of sigma complexes, resulting in swelling, deswelling, or shape change. researchgate.net

Furthermore, polymers that exhibit a change in size or shape when stimulated by an electric field are known as electroactive polymers (EAPs). wikipedia.orgnih.govmdpi.commateriability.com EAPs are broadly categorized as electronic (driven by electrostatic forces) or ionic (driven by ion displacement). nih.govmateriability.com The high polarity and electron-accepting nature of the dinitrophenyl unit, when incorporated into a polymer, could enhance its dielectric properties or facilitate ionic interactions, making it a candidate for the design of novel EAPs for applications in sensors, actuators, or artificial muscles. wikipedia.orgnih.gov

Use as a Ligand or Precursor in Coordination Chemistry and Catalysis

The phenoxy group of this compound provides a direct route to its use in coordination chemistry, where it can be used to synthesize metal complexes with potential catalytic applications.

Synthesis of Metal Complexes with Phenoxy-Derived Ligands

Phenols are common precursors for ligands in organometallic chemistry. bridgew.edu The hydroxyl proton is weakly acidic and can be easily removed with a base to yield a phenoxide anion, which is an excellent ligand for a wide range of metal ions. The synthesis of metal-phenoxide complexes is a foundational technique in the field. bridgew.edursc.org

By using this compound, a phenoxide ligand with unique electronic properties can be generated. The key influencing factor is the remote 2,4-dinitrophenoxy substituent, which is strongly electron-withdrawing. This electronic effect has significant consequences for the resulting metal complex:

Reduced Electron Donation: The electron-withdrawing nature of the dinitrophenyl group diminishes the electron-donating ability of the phenoxide oxygen.

Increased Lewis Acidity: This reduced electron donation to the metal center makes the metal more Lewis acidic compared to complexes with simple phenoxide ligands. ias.ac.in

Modified Redox Potential: The electronic environment significantly influences the redox potential of the metal center, which is a critical parameter for catalytic activity. nih.govmdpi.com

The synthesis would typically involve the deprotonation of this compound followed by reaction with a suitable metal salt (e.g., of iron, copper, manganese, or titanium) to form the corresponding metal-phenoxide complex. ias.ac.inmdpi.comencyclopedia.pub

Catalytic Activity of this compound Derivatives in Organic Reactions

Metal complexes containing phenoxide ligands are effective catalysts for a variety of organic transformations, including oxidation, reduction, and polymerization reactions. mdpi.comderpharmachemica.comaithor.com The catalytic performance is intimately linked to the electronic and steric properties of the ligands.

Derivatives of this compound, in the form of metal complexes, could be investigated as catalysts in several areas:

Oxidation Catalysis: The increased Lewis acidity of the metal center in these complexes could enhance their ability to activate substrates in oxidation reactions. Iron-phenolate complexes, for instance, have been studied as models for catechol dioxygenase enzymes, which catalyze the oxidative cleavage of aromatic rings. ias.ac.inustc.edu.cn

Reduction Reactions: Copper(II) complexes with N,O-chelating ligands have demonstrated catalytic activity in the reduction of 4-nitrophenol. mdpi.com A complex derived from this compound could offer a different electronic profile at the metal center, potentially tuning the efficiency and selectivity of such reductions.

Acyl Transfer Reactions: Metal ions are known to catalyze the hydrolysis of esters, such as p-nitrophenyl picolinate, by activating the substrate. doi.org The electronically-tuned metal center in a 4-(2,4-dinitrophenoxy)phenoxide complex could serve as a model for metalloenzymes, potentially catalyzing similar acyl transfer processes.

Redox-Active Catalysis: The nitroaromatic system of the ligand is redox-active, meaning it can participate in electron transfer processes. mdpi.comrsc.org In a catalytic cycle, the ligand could act as an electron reservoir, accepting or donating electrons to facilitate multi-electron transformations at the metal center, a key principle in designing catalysts for challenging reactions.

The table below summarizes the potential applications based on the compound's functional groups.

Functional GroupChemical PropertyPotential Application AreaSpecific Use
Phenol (-OH) Nucleophilic (as phenoxide)Polymer ScienceMonomer for SNAr polycondensation
Ligating Group (as phenoxide)Coordination ChemistrySynthesis of metal-phenoxide complexes
2,4-Dinitrophenoxy Electron-WithdrawingPolymer ScienceActivation of monomer for SNAr
Electrophilic Aromatic RingPolymer ScienceFunctional group for post-polymerization modification
ChromophoreMaterials ScienceSynthesis of photoresponsive/chromogenic materials
Electron-Accepting MoietyMaterials ScienceComponent for electroactive polymers
Electron-Withdrawing SubstituentCatalysisTuning Lewis acidity and redox potential of metal catalysts
Redox-Active MoietyCatalysisLigand in redox-active catalysis

Role as a Phase Transfer Catalyst or Mediator

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase transfer catalyst functions by transporting a reactant from one phase to the other, thereby enabling the reaction to proceed. Common phase transfer catalysts include quaternary ammonium salts, phosphonium salts, and crown ethers. lbl.gov These catalysts typically possess both hydrophilic and lipophilic characteristics, allowing them to shuttle ions between aqueous and organic environments.

The potential of this compound to act as a phase transfer catalyst is not well-documented in scientific literature. Structurally, for a compound to be an effective phase transfer catalyst for anion transport, it would ideally possess a cationic center to pair with the anion and a lipophilic exterior to facilitate its transport into the organic phase. Crown ethers, for instance, encapsulate metal cations, rendering them soluble in organic solvents, and in turn, the associated anion is carried into the organic phase to maintain charge neutrality. jetir.org

However, in the broader context of reaction mediation, the phenolic hydroxyl group can be deprotonated to form a phenoxide. This anionic form could potentially participate in nucleophilic reactions. In some specialized cases, compounds with specific functionalities can act as mediators at the interface of two phases, but there is currently no direct evidence to suggest this role for this compound in the context of phase transfer catalysis.

Integration into Chemical Sensors and Optoelectronic Devices

The unique electronic and structural features of this compound, namely the electron-withdrawing dinitrophenyl group and the reactive phenolic moiety, suggest its potential utility in the development of chemical sensors and optoelectronic devices.

The phenolic group is a versatile functional handle in the design of chemical and biological sensors. It can be readily modified or can participate directly in recognition events. For instance, the hydroxyl group can be derivatized to attach to a polymer backbone or a solid support, which is a common strategy in the fabrication of sensor devices. semi.ac.cn Conducting polymers are often used in electrochemical sensors, and functionalization of these polymers with specific recognition units is a key aspect of sensor design. nih.govmdpi.com

The phenolic moiety of this compound could serve as a recognition site for analytes through hydrogen bonding interactions. Furthermore, the acidity of the phenolic proton is influenced by the strongly electron-withdrawing dinitrophenoxy group, which could be exploited in sensors that respond to changes in pH or basicity.

In the context of biosensors, the phenolic group can be a target for enzymatic reactions. For example, tyrosinase-based biosensors detect phenolic compounds through their enzymatic oxidation. While this is a general principle for many phenols, the specific electronic properties of this compound would influence its interaction with such enzymes.

Organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), rely on the tailored electronic properties of organic semiconductor materials. researchgate.netfrontiersin.org The performance of these devices is intrinsically linked to the molecular structure of the active components. Nitroaromatic compounds are known for their electron-accepting properties, which can lead to n-type semiconducting behavior. The introduction of strong electron-withdrawing groups like the nitro group can lower the energy levels of the frontier molecular orbitals (LUMO and HOMO).

While there is no specific literature on the use of this compound in organic electronics, the presence of the dinitrophenyl group suggests that this molecule could exhibit electron-accepting characteristics. In principle, dinitrophenoxy derivatives could be incorporated into larger conjugated systems to create donor-acceptor molecules. Such architectures are common in materials designed for organic solar cells and other optoelectronic applications. The phenolic group also offers a site for further chemical modification to tune the solubility, processability, and solid-state packing of the material, which are all critical factors for device performance.

One of the most promising areas of application for dinitrophenoxy compounds is in the design of fluorescent probes. The 2,4-dinitrophenyl ether group is a well-established fluorescence quencher. nih.govacs.org This property can be harnessed to create "turn-on" fluorescent probes where the fluorescence is initially quenched and is restored upon reaction with a specific analyte.

A common strategy involves attaching the 2,4-dinitrophenoxy group to a fluorophore. In the absence of the target analyte, the close proximity of the dinitrophenyl group quenches the fluorescence of the fluorophore through mechanisms such as photoinduced electron transfer (PET). When the probe reacts with the analyte, the dinitrophenyl ether bond is cleaved, releasing the quencher and restoring the fluorescence of the fluorophore.

This approach has been successfully applied in the development of fluorescent probes for the detection of hydrogen sulfide (H₂S). nih.govrasayanjournal.co.in In these probes, the dinitrophenyl ether acts as the reaction site for H₂S. The thiolysis of the ether bond by H₂S leads to the release of the unquenched fluorophore, resulting in a significant increase in fluorescence intensity. The performance of some dinitrophenyl ether-based fluorescent probes for H₂S is summarized in the table below.

Probe Name Fluorophore Response Time Quantum Yield (Φ) Analyte
DTBH Benzo[d]thiazol derivative 5 seconds 17.63% H₂S
DDX-DNP Dicyanomethylene-4H-pyran derivative - - H₂S
NDCM-2 Dicyanoisophorone derivative 15 minutes - H₂S

The data indicates that dinitrophenyl ether-based probes can offer rapid response times and significant changes in fluorescence, making them valuable tools for biological imaging and sensing applications. noaa.govmdpi.com

Fundamental Molecular Interactions of 4 2,4 Dinitrophenoxy Phenol with Biomolecules Mechanistic Studies Only

Investigation of Protein-Ligand Binding Mechanisms

The interaction of small molecules like 4-(2,4-dinitrophenoxy)phenol with proteins is fundamental to understanding their biological activity. Various biophysical techniques are employed to elucidate the mechanisms of these binding events, providing insights into the affinity, thermodynamics, and structural aspects of the protein-ligand complexes.

Spectroscopic Studies of Binding Equilibria (e.g., Fluorescence Quenching, UV-Vis Changes)

Spectroscopic methods are powerful tools for investigating the binding of ligands to proteins. Fluorescence spectroscopy, in particular, is highly sensitive to changes in the local environment of fluorescent amino acid residues, such as tryptophan and tyrosine.

Fluorescence Quenching: The intrinsic fluorescence of a protein can be quenched upon the binding of a ligand. This quenching can be either dynamic (collisional) or static (formation of a non-fluorescent complex). In a study on the interaction of 2,4-dinitrophenol (B41442) (DNP) with trypsin, fluorescence quenching was observed, indicating a binding interaction. nih.gov The quenching mechanism was determined to be static, implying the formation of a stable DNP-trypsin complex. nih.gov The quenching data can be analyzed using the Stern-Volmer equation to calculate quenching constants.

UV-Visible Absorption Spectroscopy: Changes in the UV-Vis absorption spectrum of a protein or a ligand upon complex formation can also provide evidence of their interaction. These spectral shifts can be due to perturbations in the electronic environment of the chromophores. For instance, the binding of dinitrophenyl (Dnp) groups to bovine serum albumin (BSA) has been studied using difference-spectral titrations, which measure the change in absorbance upon binding. nih.govnih.gov

Interactive Table: Spectroscopic Data for Dinitrophenol-Protein Interactions (Hypothetical Data Based on Similar Compounds)

Technique Protein Ligand Observation Inferred Interaction
Fluorescence Quenching Trypsin 2,4-Dinitrophenol Decrease in intrinsic fluorescence Static quenching, complex formation

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the direct measurement of the thermodynamic parameters of binding interactions. nih.govnih.gov It measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. nih.govnih.gov From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

While no specific ITC data for this compound is available, a study on the thermodynamics of ε-dinitrophenyl-L-lysine binding to anti-dinitrophenyl immunoglobulin G2 revealed a non-linear van't Hoff plot, indicating a significant heat capacity change upon binding. nih.gov This suggests that the binding process involves conformational changes and the burial of hydrophobic surfaces. The study also highlighted that at lower temperatures, the binding was enthalpy-driven, while at higher temperatures, it became entropy-driven. nih.gov

Interactive Table: Thermodynamic Parameters of Dinitrophenyl-Antibody Binding

Parameter Value Interpretation
ΔG Negative Spontaneous binding process
ΔH Temperature-dependent Enthalpy-driven at low temperatures
ΔS Temperature-dependent Entropy-driven at high temperatures

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the potential binding modes and sites of a ligand on a protein. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For example, molecular docking studies of 2,4-dinitrophenylhydrazine (B122626) with various liver cancer proteins identified potential binding sites and calculated the binding energies. researchgate.net The results indicated strong binding affinities for several key proteins, suggesting potential biological targets. researchgate.net Docking studies of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin revealed that these ligands preferentially bind to the hydrophobic cavities of the protein. researchgate.net

Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of the protein-ligand complex over time, providing information on its stability and the nature of the interactions. frontiersin.orgmdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and the role of solvent molecules in the interaction.

DNA/RNA Interaction Studies

The interaction of small molecules with nucleic acids is a critical area of research, particularly in the development of therapeutic agents. Spectroscopic and hydrodynamic methods are commonly employed to characterize these interactions.

Spectroscopic Analysis of Nucleic Acid Complex Formation

UV-Visible Absorption Spectroscopy: The interaction of a compound with DNA can be monitored by changes in the UV-Vis absorption spectrum of the DNA or the compound. nih.gov Intercalation, where a planar molecule inserts itself between the base pairs of DNA, typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths). nih.gov In contrast, groove binding or electrostatic interactions usually cause hyperchromism (an increase in absorbance) with a slight or no shift in wavelength. nih.gov

Fluorescence Spectroscopy: Fluorescence-based assays are also widely used to study DNA binding. For instance, a competitive displacement assay using a fluorescent probe that is known to bind to DNA can be employed. A decrease in the fluorescence of the probe upon the addition of the test compound suggests that it is displacing the probe and binding to the DNA. nih.gov

Viscosity Measurements and Gel Electrophoresis for Binding Mode Analysis

Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in its length. nih.govnist.gov Intercalating agents cause an increase in the length of the DNA helix as they separate the base pairs, leading to a significant increase in the viscosity of the DNA solution. ut.ac.ir Conversely, non-intercalative binding modes, such as groove binding, have a much smaller effect on the viscosity of the DNA solution. ut.ac.ir

Molecular Modeling of Intercalation or Groove Binding

While direct molecular modeling studies of this compound intercalating or binding to the grooves of DNA or other biomolecules are not readily found, computational approaches are invaluable for predicting such interactions. The planar aromatic rings of the diphenyl ether scaffold, coupled with the potential for hydrogen bonding from the phenolic hydroxyl group and electrostatic interactions from the nitro groups, suggest that this molecule could engage with biomacromolecules.

Membrane Interaction Characterization

The interaction of small molecules with cellular membranes is fundamental to their biological activity. For this compound, its amphipathic nature—possessing both hydrophobic (diphenyl ether structure) and polar (hydroxyl and nitro groups) characteristics—suggests it would readily partition into and potentially alter the properties of lipid bilayers.

Partition Coefficient Determination in Model Membrane Systems

The partition coefficient (log P) is a critical parameter for predicting the distribution of a compound between a lipid and an aqueous phase. While experimentally determined partition coefficients for this compound in model membrane systems like liposomes are not published, estimations can be made. The presence of the two nitro groups and a hydroxyl group would decrease its hydrophobicity compared to an unsubstituted diphenyl ether.

The octanol-water partition coefficient (log Kow) is often used as a surrogate for membrane partitioning. For compounds with similar structural motifs, these values can provide an initial assessment of their likely behavior. It is anticipated that this compound would exhibit a moderate log P value, indicating a significant affinity for the lipidic core of membranes while retaining some solubility in the aqueous phase.

Parameter Predicted Value/Behavior Basis for Prediction
Log P (Octanol/Water) ModerateBased on the amphipathic nature of the molecule, with hydrophobic diphenyl ether and polar hydroxyl and nitro groups.
Membrane Affinity HighThe aromatic structure would favor partitioning into the nonpolar interior of the lipid bilayer.

Spectroscopic Probes for Membrane Fluidity Changes

The insertion of exogenous molecules into a lipid bilayer can perturb the packing of phospholipids, leading to changes in membrane fluidity. Spectroscopic techniques using fluorescent probes are commonly employed to monitor these alterations. Probes such as Laurdan and Prodan are sensitive to the polarity of their microenvironment, which changes with the degree of water penetration into the bilayer, an indicator of membrane fluidity.

Were this compound to be studied in this context, it would be hypothesized that its partitioning into the membrane would disrupt the ordered arrangement of the lipid acyl chains. This would likely lead to an increase in membrane fluidity, which could be detected by a blue shift in the emission spectrum of Laurdan, for example. The magnitude of this effect would be dependent on the concentration of the compound.

Spectroscopic Probe Predicted Observation Interpretation
Laurdan Blue shift in emission spectrumIncreased water penetration into the bilayer, indicating an increase in membrane fluidity.
Diphenylhexatriene (DPH) Decrease in fluorescence anisotropyIncreased rotational freedom of the probe, consistent with a more fluid membrane environment.

Computational Studies of Membrane Permeation Mechanisms

Molecular dynamics (MD) simulations are a powerful tool for investigating the mechanisms by which small molecules cross cell membranes. Such studies for this compound would provide insights into its passive diffusion across the lipid bilayer.

A computational study would likely reveal that the permeation process involves several steps: initial adsorption to the membrane surface, insertion of the hydrophobic diphenyl ether moiety into the lipid core, translocation across the bilayer, and finally, desorption from the inner leaflet. The energy barrier for this process would be influenced by the polar functional groups, which would need to be desolvated to enter the hydrophobic membrane interior. The flexibility of the ether linkage may facilitate a conformational change that optimizes its passage through the membrane.

Future Directions and Emerging Research Avenues for 4 2,4 Dinitrophenoxy Phenol

Advanced Synthetic Strategies and Flow Chemistry Applications

The synthesis of diaryl ethers, including 4-(2,4-dinitrophenoxy)phenol, has traditionally relied on methods like the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. nih.govresearchgate.net Modern iterations of this method have focused on improving efficiency and sustainability. Future research could explore the use of nanocatalysts, such as copper nanoparticles, which offer a high surface area and can be recycled, making the process more economical and environmentally friendly. nih.gov

Another significant advancement in synthetic chemistry is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. mdpi.comacs.org While primarily used for C-N bond formation, its principles have been adapted for the synthesis of diaryl ethers. acs.org The development of specialized ligands for the palladium catalyst has enabled these reactions to proceed under milder conditions with a broader substrate scope. Future investigations could focus on designing ligands specifically optimized for the synthesis of electron-deficient diaryl ethers like this compound.

The application of flow chemistry represents a paradigm shift in the synthesis of organic compounds, including nitroaromatics. rsc.orgacs.org Continuous-flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automated, high-throughput synthesis. nih.govmdpi.comrsc.orgbeilstein-journals.orgresearchgate.net The synthesis of this compound could be significantly improved by transitioning from batch to continuous-flow processes. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity. The integration of in-line analytical techniques, such as HPLC-MS, with flow reactors can provide real-time monitoring and optimization of the reaction. semanticscholar.orgrsc.orgresearchgate.net

Synthetic MethodCatalystKey AdvantagesPotential for this compound Synthesis
Ullmann Condensation Copper-based (e.g., CuI, CuO nanoparticles)Low cost, readily available catalystOptimization with nanocatalysts for improved efficiency and recyclability. nih.govmdpi.com
Buchwald-Hartwig Coupling Palladium-based with specialized ligandsMild reaction conditions, broad substrate scopeDevelopment of ligands tailored for electron-deficient aryl ethers. mdpi.comacs.org
Flow Chemistry Various (can incorporate Ullmann or Buchwald-Hartwig catalysts)Enhanced safety, scalability, process controlSafer handling of nitrated intermediates and potential for high-throughput synthesis. rsc.orgacs.org

Novel Spectroscopic Probes and Imaging Techniques

The inherent spectroscopic properties of the dinitrophenyl moiety open up avenues for the development of novel probes and imaging agents. Dinitrophenol derivatives are known to act as fluorescence quenchers, a property that can be harnessed for sensing applications. beilstein-journals.org For instance, a fluorescent probe for glutathione has been developed based on a 2,4-dinitrophenyl alkylthioether. nih.gov The fluorescence of the probe is initially quenched and is turned on upon reaction with the analyte. A similar "turn-on" mechanism could be engineered for this compound to detect specific analytes.

The field of bioimaging could also benefit from probes derived from this compound. Nitrogen-doped carbon quantum dots have been used in conjunction with 2,4-dinitrophenol (B41442) for bioimaging applications. beilstein-journals.org Future research could explore the development of fluorescent probes based on the this compound scaffold for imaging specific cellular components or processes. The design of such probes often involves attaching the core molecule to a targeting moiety that directs it to a specific organelle, such as the mitochondria or lysosomes. nih.gov

Two-photon microscopy (TPM) is a powerful imaging technique that allows for deeper tissue penetration and reduced photodamage compared to conventional fluorescence microscopy. nih.govsetabiomedicals.commdpi.comthermofisher.com The development of two-photon probes with high two-photon absorption cross-sections is an active area of research. The extended π-system and the presence of electron-withdrawing nitro groups in this compound could be advantageous in designing novel two-photon probes.

TechniquePrinciplePotential Application for this compound
Fluorescence Spectroscopy Fluorescence quenching or "turn-on" mechanismsDevelopment of selective chemosensors for metal ions or biomolecules. setabiomedicals.commdpi.comacs.orgethz.chmdpi.comswitt.chrsc.org
Bioimaging Visualization of biological processes in living cellsDesign of targeted probes for specific organelles or disease markers. beilstein-journals.orgnih.gov
Two-Photon Microscopy Non-linear excitation for deep tissue imagingCreation of novel probes for advanced in vivo imaging applications. nih.govsetabiomedicals.commdpi.comthermofisher.com

Refined Computational Models for Predicting Complex Interactions

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and vibrational properties of molecules like 2,4-dinitrophenol. researchgate.net Such calculations can be extended to this compound to predict its geometric parameters, vibrational frequencies, and electronic properties. This information is crucial for understanding its reactivity and for designing new applications.

Beyond static DFT calculations, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. For instance, MD simulations could be used to model the interaction of this compound with host molecules in supramolecular complexes, providing insights into the binding thermodynamics and kinetics. rsc.org

The development of refined computational models can also aid in predicting the photophysical properties of this compound and its derivatives, guiding the design of new fluorescent probes with desired excitation and emission wavelengths. By combining quantum chemical calculations with experimental data, it is possible to establish structure-property relationships that can accelerate the discovery of new functional molecules.

Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT) Electronic structure, optimized geometry, vibrational frequenciesUnderstanding fundamental properties and reactivity. researchgate.net
Molecular Dynamics (MD) Dynamic behavior, binding affinities, conformational changesPredicting interactions with host molecules or biological targets. rsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM) High-accuracy calculations on a specific region of a large systemModeling enzymatic reactions or interactions with large biomolecules.

Exploration in Emerging Fields of Supramolecular Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for the application of this compound. The formation of host-guest complexes is a cornerstone of supramolecular chemistry. Research has shown that 2,4-dinitrophenol can form inclusion complexes with cyclodextrins. researchgate.netscirp.org This suggests that this compound, with its larger size and additional phenyl ring, could also form stable complexes with various host molecules. The study of these complexes could lead to applications in areas such as drug delivery, sensing, and catalysis.

The principles of self-assembly can be used to construct complex, functional architectures from molecular building blocks. The diaryl ether motif, present in this compound, can be incorporated into larger molecules designed to self-assemble into well-defined nanostructures. For example, crown ethers, which are cyclic polyethers, are known to form the basis of supramolecular polymers through host-guest interactions. nih.govresearchgate.net By functionalizing this compound with appropriate recognition motifs, it could be used as a building block for novel supramolecular materials with interesting optical or electronic properties.

The development of responsive supramolecular systems, which can change their structure and function in response to external stimuli such as light or pH, is a particularly exciting area of research. The dinitrophenyl group is known to be photoactive, and this property could be exploited to create photoresponsive supramolecular assemblies based on this compound.

Supramolecular ConceptDescriptionPotential Application for this compound
Host-Guest Chemistry Formation of complexes between a host and a guest moleculeEncapsulation for controlled release, sensing, or catalysis. researchgate.netsemanticscholar.orgnih.govscirp.org
Self-Assembly Spontaneous organization of molecules into ordered structuresCreation of functional nanomaterials such as nanofibers or vesicles. acs.orgresearchgate.net
Supramolecular Polymers Polymeric chains formed through non-covalent interactionsDevelopment of smart materials with tunable properties. nih.govresearchgate.netnih.gov

Interdisciplinary Research Integrating Advanced Analytics and Chemical Transformations

The future of chemical research increasingly lies in the integration of different scientific disciplines. Materials science , for example, is an inherently interdisciplinary field that combines chemistry, physics, and engineering to design and create new materials with specific properties. nih.govnih.govnih.govacs.org this compound, with its rigid aromatic structure and functional groups, could be a valuable component in the synthesis of advanced materials such as polymers or organic frameworks with applications in electronics or catalysis.

The integration of advanced analytical techniques with synthetic processes is another key area for future research. Operando spectroscopy , which involves the characterization of a catalytic reaction as it is happening, provides real-time insights into the reaction mechanism and catalyst behavior. researchgate.netethz.chornl.govresearchgate.netyoutube.com Applying operando techniques to the synthesis of this compound could lead to a deeper understanding of the catalytic cycle and facilitate the development of more efficient catalysts.

Furthermore, the combination of flow chemistry with automated analytical platforms, such as HPLC-MS, allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. semanticscholar.orgrsc.orgresearchgate.net This integrated approach can significantly accelerate the pace of research and development, enabling the rapid discovery of new applications for this compound and its derivatives.

Interdisciplinary FieldKey ConceptsPotential Impact on this compound Research
Materials Science Design and synthesis of new materials with desired propertiesIncorporation into polymers or frameworks for electronic or catalytic applications. nih.govnih.govnih.govacs.org
Operando Spectroscopy Real-time analysis of chemical reactionsMechanistic insights into catalytic synthesis, leading to improved processes. researchgate.netethz.chornl.govresearchgate.netyoutube.com
Integrated Flow Synthesis and Analytics Automation and high-throughput screeningAccelerated discovery of new synthetic routes and applications. semanticscholar.orgrsc.orgresearchgate.netrsc.org

Q & A

Q. What are the optimal synthetic routes for 4-(2,4-dinitrophenoxy)phenol, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution, leveraging the electron-withdrawing nitro groups to activate the phenoxy ring. A common protocol involves reacting 2,4-dinitrochlorobenzene with 4-hydroxyphenol under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Purification is achieved through recrystallization using ethanol or ethyl acetate/hexane mixtures, yielding >75% purity. For higher purity (>95%), flash column chromatography with gradients of petroleum ether/ethyl acetate (20:1 to 10:1) is recommended . Monitoring reaction progress via TLC (silica gel, UV detection) ensures intermediate control.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: 1H and 13C NMR are critical for structural confirmation. Key spectral features include:

  • 1H NMR (CDCl₃): Aromatic protons appear as doublets (δ 8.94–7.08 ppm), with distinct splitting patterns due to nitro group deshielding. The phenolic -OH proton is often broad (δ 4.60–4.86 ppm) .
  • 13C NMR (DMSO-d6): Carbonyl and nitro-substituted carbons resonate at δ 165–155 ppm, while aliphatic carbons appear at δ 30–26 ppm .
    FT-IR confirms nitro (1520–1340 cm⁻¹) and phenolic O-H (3200–3500 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 325.05) .

Q. What are the primary toxicological concerns when handling this compound?

Methodological Answer: The compound shares toxicity profiles with dinitrophenol (DNP) derivatives, including mitochondrial uncoupling and oxidative stress. Key precautions:

  • In vitro: Use IC50 values from hepatocyte assays (e.g., HepG2 cells) to establish safe exposure limits (<10 µM) .
  • In vivo: Rodent studies indicate acute toxicity (LD50: 25–50 mg/kg); employ PPE (gloves, respirators) and fume hoods during synthesis .
  • Environmental: Monitor wastewater for nitroaromatic residues via GC-MS (EPA Method 604) or HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies often arise from metabolic differences. To reconcile

  • Metabolite Profiling: Use LC-QTOF-MS to identify species-specific metabolites (e.g., glutathione conjugates in rodents vs. sulfation in humans) .
  • Dose Scaling: Apply allometric scaling (e.g., body surface area) to extrapolate in vitro IC50 to in vivo equivalent doses.
  • Cross-model Validation: Compare zebrafish embryo toxicity assays (96-h LC50) with rodent data to assess translational relevance .

Q. What strategies are recommended for analyzing photoredox dearomatization mechanisms involving this compound?

Methodological Answer: The compound undergoes visible-light-mediated dearomatization via a radical pathway. Key steps:

  • Experimental Design: Irradiate solutions (λ = 450 nm, 10 W LED) in degassed acetonitrile with 1 mol% eosin Y as a sensitizer.
  • Mechanistic Probes: Use TEMPO (radical trap) to quench reactions and confirm radical intermediates via EPR .
  • Kinetic Analysis: Monitor reaction progress via UV-Vis (time-resolved decay at 400 nm) to calculate quantum yields (Φ ≈ 0.2–0.3) .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The nitro groups create a strongly electron-deficient aromatic ring, directing nucleophiles to the para position. Computational studies (DFT, B3LYP/6-31G*) show:

  • Charge Distribution: The phenoxy oxygen carries a partial negative charge (Mulliken: −0.45), facilitating proton abstraction in basic conditions .
  • Activation Energy: Transition states for SNAr reactions exhibit lower ΔG‡ (~15 kcal/mol) compared to non-nitro analogs .
    Experimentally, substituent effects can be probed via Hammett plots using substituted phenols as nucleophiles .

Q. How can gas chromatography (GC) be optimized for detecting trace amounts of this compound in environmental samples?

Methodological Answer:

  • Column Selection: Use a DB-5MS capillary column (30 m × 0.25 mm ID, 0.25 µm film) for optimal resolution of nitroaromatics .
  • Derivatization: Enhance volatility by silylating phenolic -OH groups with BSTFA (1:1 v/v, 70°C, 30 min) .
  • Detection: Employ electron capture detection (ECD) for sensitivity at ppt levels or MS/MS in MRM mode (m/z 325→181) .

Q. What biological assays are suitable for studying its mitochondrial activity modulation?

Methodological Answer:

  • Oxygen Consumption Rate (OCR): Use Seahorse XF Analyzers to measure OCR in treated vs. untreated cells (e.g., HEK293), normalizing to ATP-linked respiration .
  • Membrane Potential: Apply JC-1 dye (λex/em = 485/590 nm) to quantify depolarization via flow cytometry .
  • Gene Expression: Perform qPCR for uncoupling protein (UCP1/UCP2) upregulation in adipocyte models .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR data for derivatives of this compound?

Methodological Answer: Discrepancies may stem from tautomerism or solvent effects. Mitigation strategies:

  • Solvent Standardization: Acquire spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
  • Variable Temperature (VT) NMR: Perform VT experiments (25–80°C) to identify dynamic processes (e.g., keto-enol tautomerism) .
  • Crystallography: Validate structures via single-crystal X-ray diffraction to resolve ambiguous NOE correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.